o-Chlorobenzyl methyl sulfone o-Chlorobenzyl methyl sulfone
Brand Name: Vulcanchem
CAS No.: 16251-12-0
VCID: VC18930769
InChI: InChI=1S/C8H9ClO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C8H9ClO2S
Molecular Weight: 204.67 g/mol

o-Chlorobenzyl methyl sulfone

CAS No.: 16251-12-0

Cat. No.: VC18930769

Molecular Formula: C8H9ClO2S

Molecular Weight: 204.67 g/mol

* For research use only. Not for human or veterinary use.

o-Chlorobenzyl methyl sulfone - 16251-12-0

Specification

CAS No. 16251-12-0
Molecular Formula C8H9ClO2S
Molecular Weight 204.67 g/mol
IUPAC Name 1-chloro-2-(methylsulfonylmethyl)benzene
Standard InChI InChI=1S/C8H9ClO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3
Standard InChI Key XJZVZKANNDOMRN-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)CC1=CC=CC=C1Cl

Introduction

Chemical Identity and Structural Properties

Molecular Structure

The compound consists of a benzene ring substituted with a chlorine atom at the ortho position and a methyl sulfone group (-SO₂CH₃) at the benzyl position (Fig. 1). Its IUPAC name is 1-chloro-4-[(methylsulfonyl)methyl]benzene .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₉ClO₂S
Molecular Weight204.67 g/mol
CAS Number5925-80-4
Melting Point98–99°C
Boiling PointNot reported
Density0.786 g/mL (acetonitrile sol.)
SolubilitySoluble in polar solvents

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1,570 cm⁻¹ (S=O symmetric stretch) and 1,300 cm⁻¹ (S=O asymmetric stretch) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 7.4–7.6 (m, aromatic H), δ 4.5 (s, CH₂SO₂), δ 3.1 (s, SO₂CH₃) .

    • ¹³C NMR: δ 140.2 (SO₂), δ 55.1 (CH₂), δ 21.3 (CH₃) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The most widely reported method involves a two-step process:

  • Reduction of Substituted Benzene Sulfonyl Chlorides:

    • Benzene sulfonyl chloride derivatives are reduced to sulfinic acids using sodium hydrosulfite (Na₂S₂O₄) in aqueous medium .

    • Example:

      4-Chlorobenzenesulfonyl chloride+Na2S2O44-Chlorobenzenesulfinic acid\text{4-Chlorobenzenesulfonyl chloride} + \text{Na}_2\text{S}_2\text{O}_4 \rightarrow \text{4-Chlorobenzenesulfinic acid}
  • Methylation:

    • Sulfinic acid is methylated using methyl sulfate (Me₂SO₄) under basic conditions :

      4-Chlorobenzenesulfinic acid+Me2SO4o-Chlorobenzyl methyl sulfone\text{4-Chlorobenzenesulfinic acid} + \text{Me}_2\text{SO}_4 \rightarrow \text{o-Chlorobenzyl methyl sulfone}
    • Yield: >85% .

Table 2: Optimization of Methylation Conditions

ParameterOptimal ValueImpact on Yield
Temperature40–45°CMaximizes rate
Reaction Time2.5–4 hoursPrevents byproducts
SolventWater/AcetonitrileEnhances solubility

Recent Advances

A 2025 study in Nature Communications introduced a novel reagent (1) for constructing methyl sulfones via 1,3-heterocycle disconnection, enabling access to previously inaccessible heteroaromatic derivatives . This method avoids traditional oxidation/coupling routes and achieves yields of 72–95% .

Applications in Research and Industry

Pharmaceutical Intermediates

  • Acaricides: Used in miticides targeting agricultural pests (e.g., trisbromomethyl phenyl sulfone precursors) .

  • Diuretic Research: Structural analogs (e.g., o-chlorobenzyl methyl sulfoxide) exhibit adrenergic-mediated diuretic effects in rats, suggesting potential therapeutic pathways .

Coordination Chemistry

The sulfonyl group’s electron-withdrawing properties make it a ligand in metal-organic frameworks (MOFs). Recent studies highlight its role in stabilizing Pd(II) complexes for catalytic applications .

Reference Standards

Certified reference materials (e.g., Dr. Ehrenstorfer DRE-C11392950) are used in HPLC/GC-MS for environmental and pharmaceutical analysis .

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